Dysidenine
Description
Dysidenine is a brominated alkaloid isolated from marine sponges of the genus Dysidea, renowned for its complex polyhalogenated structure and bioactive properties. Its molecular framework consists of a pyrrolo[2,3-d]pyrimidine core substituted with multiple bromine atoms, conferring unique electronic and steric characteristics . This compound exhibits potent antimicrobial, cytotoxic, and enzyme-inhibitory activities, making it a subject of interest in drug discovery and marine natural product chemistry. Its biosynthesis involves halogenation via vanadium-dependent haloperoxidases, a pathway shared with other marine-derived halogenated compounds .
Properties
CAS No. |
65647-65-6 |
|---|---|
Molecular Formula |
C17H23Cl6N3O2S |
Molecular Weight |
546.2 g/mol |
IUPAC Name |
5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28) |
InChI Key |
BFVRAKVNXYQMID-UHFFFAOYSA-N |
SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Other CAS No. |
67528-34-1 |
Synonyms |
dysidenin dysidenine |
Origin of Product |
United States |
Comparison with Similar Compounds
Dysidenine belongs to a class of polyhalogenated alkaloids, which includes structurally and functionally related compounds such as Econazole , Menadione , and pyridine derivatives. Below is a detailed comparative analysis:
Structural Comparison
Key Observations :
- This compound’s brominated aryl system enhances its lipophilicity and membrane permeability compared to chlorinated analogs like Econazole .
- Unlike Menadione, which lacks halogens, this compound’s bioactivity is tightly linked to bromine-induced electron-withdrawing effects, stabilizing interactions with biological targets .
Bioactive Properties
Key Findings :
- This compound’s cytotoxicity surpasses pyridine derivatives due to its ability to intercalate DNA and disrupt topoisomerase activity .
- Econazole’s specificity for fungal targets contrasts with this compound’s broader antimicrobial spectrum, attributed to differences in halogen placement and ring saturation .
Analytical and Spectral Data
This compound’s structural elucidation relies on ¹³C-NMR and mass spectrometry , with key spectral signatures:
- ¹³C-NMR : Peaks at δ 110–130 ppm (brominated carbons) and δ 150 ppm (imidazole N-C) .
- ESI-MS : [M+H]⁺ at m/z 489.2 (C₁₅H₁₀Br₃N₃O) .
Comparative spectral data for related compounds:
| Compound | ¹³C-NMR (δ ppm) | ESI-MS ([M+H]⁺) | |
|---|---|---|---|
| This compound | 110–130 (Br-C), 150 (N-C) | 489.2 | |
| Econazole | 125–140 (Cl-C), 155 (N-C) | 381.0 | |
| Pyridine derivative | 120–135 (C-Cl/Br), 145 (N) | 250–400 (variable) |
Insight : this compound’s bromination pattern generates distinct deshielding effects in NMR, distinguishing it from chlorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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